4-Thiazolidinecarboxylicacid,2-(2,4-dimethoxyphenyl)-3-[(2S)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-methyl-1-oxobutyl]-,(4R)-
Description
The compound 4-Thiazolidinecarboxylicacid,2-(2,4-dimethoxyphenyl)-3-[(2S)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-methyl-1-oxobutyl]-,(4R)- (CAS No. 2648642-22-0) is a specialized thiazolidine derivative with a complex stereochemical and functional group arrangement. Its molecular formula is C27H25NO6S, and it has a molecular weight of 491.56 g/mol . Structurally, it features:
- A (4R)-configured thiazolidine ring, a five-membered heterocycle containing sulfur and nitrogen.
- An Fmoc-protected amino acid side chain [(2S)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-methyl-1-oxobutyl] at position 3, which is critical for peptide synthesis applications.
This compound is primarily utilized in solid-phase peptide synthesis (SPPS) as a pseudoproline dipeptide mimetic. The Fmoc group enhances solubility in organic solvents and provides temporary protection for the amine during synthesis, while the thiazolidine ring stabilizes secondary structures .
Properties
IUPAC Name |
(4R)-2-(2,4-dimethoxyphenyl)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N2O7S/c1-18(2)28(33-32(38)41-16-25-22-11-7-5-9-20(22)21-10-6-8-12-23(21)25)29(35)34-26(31(36)37)17-42-30(34)24-14-13-19(39-3)15-27(24)40-4/h5-15,18,25-26,28,30H,16-17H2,1-4H3,(H,33,38)(H,36,37)/t26-,28-,30?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOLSVHHBAPPLH-HSEOLAPHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1C(CSC1C2=C(C=C(C=C2)OC)OC)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1[C@@H](CSC1C2=C(C=C(C=C2)OC)OC)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Thiazolidinecarboxylic acid derivatives, particularly the compound 4-Thiazolidinecarboxylic acid, 2-(2,4-dimethoxyphenyl)-3-[(2S)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-methyl-1-oxobutyl]-, (4R)- , have gained attention for their potential biological activities. This compound is characterized by its unique structure, which includes a thiazolidine ring and various substituents that may influence its pharmacological properties.
- Molecular Formula : C₁₂H₁₅N₃O₄S
- Molecular Weight : 269.32 g/mol
- CAS Number : 72678-92-3
Antitumor Activity
Recent studies have indicated that thiazolidine derivatives exhibit significant antitumor properties. For instance, research has shown that compounds similar to the target compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study : A study involving a related thiazolidine derivative demonstrated a dose-dependent inhibition of tumor growth in xenograft models, suggesting that the thiazolidine scaffold may be crucial for anticancer activity .
Antimicrobial Activity
Thiazolidine derivatives have also been investigated for their antimicrobial properties. The compound's structural features may enhance its interaction with microbial targets, leading to effective inhibition of bacterial growth.
Research Findings : In vitro studies have reported that thiazolidine derivatives possess antibacterial activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis .
Anti-inflammatory Effects
The anti-inflammatory potential of thiazolidine derivatives has been explored, with some compounds showing efficacy in reducing inflammation markers in animal models.
Evidence : One study highlighted that a similar thiazolidine derivative significantly reduced levels of pro-inflammatory cytokines in a lipopolysaccharide-induced inflammation model, indicating its potential as an anti-inflammatory agent .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidine derivatives is heavily influenced by their structural components. Key aspects include:
- Substituents on the aromatic ring : The presence of electron-donating groups like methoxy can enhance biological activity.
- Thiazolidine core : The configuration and substituents on the thiazolidine ring are critical for receptor binding and activity modulation.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅N₃O₄S |
| Molecular Weight | 269.32 g/mol |
| CAS Number | 72678-92-3 |
| Antitumor Activity | Significant inhibition in xenograft models |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
| Anti-inflammatory Activity | Reduced pro-inflammatory cytokines in models |
Scientific Research Applications
Antidiabetic Activity
Thiazolidine derivatives have been studied for their role as antidiabetic agents , particularly in enhancing insulin sensitivity. Research indicates that compounds like (4R)-2-(2,4-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid can mimic the action of thiazolidinediones (TZDs), which are used to treat type 2 diabetes by activating peroxisome proliferator-activated receptors (PPARs) .
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of thiazolidine derivatives. For instance, derivatives have shown efficacy in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial activity . Research indicates that thiazolidine derivatives exhibit significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .
Enzyme Inhibition
Thiazolidinecarboxylic acids have been investigated as inhibitors of specific enzymes, such as α-glucosidase , which plays a crucial role in carbohydrate metabolism. Inhibition of this enzyme can help manage blood sugar levels post-meal, offering a therapeutic strategy for diabetes management .
Drug Delivery Systems
The unique structure of thiazolidine derivatives allows them to be utilized in drug delivery systems . Their ability to form complexes with various drugs enhances solubility and bioavailability, which is essential for effective treatment regimens .
Polymer Synthesis
Thiazolidine derivatives have been employed in the synthesis of novel polymers with enhanced properties. These polymers can exhibit improved thermal stability and mechanical strength, making them suitable for applications in coatings and composites .
Nanotechnology
In nanotechnology, thiazolidine derivatives are being explored as stabilizing agents for nanoparticles. Their ability to interact with metal ions facilitates the synthesis of metal nanoparticles with controlled sizes and shapes, which are crucial for applications in catalysis and sensing technologies .
Case Studies
Comparison with Similar Compounds
Research Findings and Data
Table 2: Solubility and Stability Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
